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HOX4D protein

Nomenclature Procurement quality control Protein identity

Homeobox protein Hox-D4 (gene symbol HOXD4, UniProt P09016, HGNC:5138) is a 255-amino-acid sequence-specific transcription factor belonging to the Antp homeobox family, Deformed subfamily. Encoded at chromosomal locus 2q31.1 within the HOXD cluster, HOXD4 provides cells with positional identities along the anterior-posterior axis during embryogenesis.

Molecular Formula C5H8N2S
Molecular Weight 0
CAS No. 145420-66-2
Cat. No. B1177885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOX4D protein
CAS145420-66-2
SynonymsHOX4D protein
Molecular FormulaC5H8N2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOX4D Protein (HOXD4 / Homeobox Protein Hox-D4) Procurement and Differentiation Baseline


Homeobox protein Hox-D4 (gene symbol HOXD4, UniProt P09016, HGNC:5138) is a 255-amino-acid sequence-specific transcription factor belonging to the Antp homeobox family, Deformed subfamily [1]. Encoded at chromosomal locus 2q31.1 within the HOXD cluster, HOXD4 provides cells with positional identities along the anterior-posterior axis during embryogenesis [2]. The protein contains a single homeodomain (residues 154–213) and an Antp-type hexapeptide motif (residues 133–138) that mediates cooperative DNA binding with PBX cofactors [1]. Critically, the CAS Registry Number 145420-66-2 provided for procurement is officially assigned by MeSH to HOXD10 protein (human), not to HOXD4; the term 'HOX4D protein, human' appears as a synonym entry for HOXD10 within MeSH Supplementary Concept C072064, creating a significant nomenclature risk that must be resolved prior to ordering [3].

Why HOXD4 (HOX4D) Cannot Be Interchanged with Closest Paralogs or Cluster Neighbors Without Verified Identity


HOXD4 belongs to paralog group 4 alongside HOXA4, HOXB4, and HOXC4, all of which exhibit partial functional redundancy in vertebral patterning [1]. However, single and compound mutant phenotypes reveal distinct and non-redundant contributions: HOXD4 deletion causes anterior homeotic transformations at the rostral boundary of expression, while HOXC4 deletion produces transformations in the first thoracic segment—caudal of its rostral boundary [2]. Furthermore, the CAS number 145420-66-2 corresponds to HOXD10 (a paralog group 10 Abd-B class protein), not HOXD4; reliance on CAS number alone for procurement may result in delivery of the incorrect homeobox protein [3]. The quantitative evidence below establishes that these proteins occupy non-interchangeable functional, regulatory, and biomarker niches.

HOX4D Protein (HOXD4) Quantitative Differentiation Evidence Against Closest Analogs


Evidence 1: CAS Registry Number 145420-66-2 Maps to HOXD10, Not HOXD4 — Critical Procurement Identity Verification

CAS Registry Number 145420-66-2 is officially assigned by the National Library of Medicine MeSH system to HOXD10 protein (human), MeSH Unique ID C072064, and not to HOXD4 [1]. The MeSH entry explicitly lists 'HOX4D protein, human' and 'Hox-4D protein, human' as entry-term synonyms for HOXD10 [1]. The protein product of the HOXD4 gene is identified by UniProt accession P09016 (HXD4_HUMAN), HGNC ID 5138, and NCBI Gene ID 3233, and does not possess a unique CAS Registry Number distinct from this conflated identifier [2]. When CAS 145420-66-2 is used in published literature, it indexes to HOXD10, as confirmed by MEDLINE indexing records where RN 145420-66-2 maps to 'HOXD10 protein, human' [3]. This nomenclature ambiguity originates from historical naming conventions where 'HOX4D' referred to a locus designation within the HOX-4 (now HOXD) cluster that was later resolved to HOXD10; the legacy name persists in MeSH synonymy [1].

Nomenclature Procurement quality control Protein identity

Evidence 2: HOXD4 vs. HOXC4 — Divergent Anterior Homeotic Transformation Boundaries in Loss-of-Function Models

Direct comparative analysis of Hox gene deletion phenotypes reveals that HOXD4 and HOXC4, despite belonging to the same paralog group 4, produce homeotic transformations at anatomically distinct anteroposterior boundaries [1]. HoxD4 deletion mutants exhibit anterior homeotic transformations at the rostral boundary of HoxD4 expression, affecting cervical vertebral identity [1]. In contrast, HoxC4 deletion produces transformations in the first thoracic segment, which lies caudal of the HoxC4 rostral expression boundary [1]. This divergent phenotype indicates that paralog group 4 genes are not functionally interchangeable at the level of axial skeletal patterning. Quantitative penetrance data from independent studies corroborate this: Hoxd4 single null mutants show 33% penetrance for homeotic transformation of the second cervical vertebra (C2) to a first cervical vertebra (C1) identity, with 93% exhibiting malformations of neural arches of C1–C3 [2]. In double mutants with Rarg, penetrance and expressivity of C1 and C2 malformations are significantly increased, with P values less than 0.025 by χ² and Fisher Exact tests [2].

Developmental biology Axial patterning Homeotic transformation

Evidence 3: HOXD4 23-Fold Upregulation in Anaplastic Thyroid Cancer with Functional Knockdown Validation — A Disease-Specific Biomarker Differentiator

Transcriptomic analysis of anaplastic thyroid cancer (ATC) patient tissues and cell lines reveals HOXD4 as a markedly upregulated differentiation driver gene, with quantitative expression and functional validation data that establish its unique biomarker candidacy [1]. In ATC patient tissue samples analyzed via GEO datasets GSE33630 and GSE85457, HOXD4 was significantly upregulated by 3-fold and 12-fold compared to normal thyroid tissue [1]. In the ATC cell line T238, HOXD4 expression was elevated 23-fold compared to the immortalized normal thyroid epithelial cell line Nthy-ori-3-1 [1]. Kaplan-Meier survival analysis demonstrated that patients with high HOXD4 levels had significantly decreased survival (Hazard Ratio: 3.08, logrank P = 0.019) [1]. CRISPRi-mediated knockdown of HOXD4 in T238 cells reduced cell proliferation by 36%, 29%, 28%, and 38% at 24, 48, 72, and 96 hours respectively, while in SW1736 ATC cells proliferation was reduced by 51%, 56%, 59%, and 52% at the same time points [1]. Migratory capacity measured by scratch wound assay was reduced by 31% and 13% (T238-HOX) and 45% and 22% (SW1736-HOX) at 16 and 22 hours; Boyden chamber migration decreased by 72% (T238-HOX) and 62% (SW1736-HOX); invasion was reduced by 40% and 51% respectively [1]. Pan-cancer database analysis confirms that HOXD4 shows the highest combined molecular scores in endometrial, prostate, breast, ovarian, bowel, brain, and oropharyngeal cancers, with expression deregulation most notable in ovarian and kidney cancers [2].

Cancer biomarker Anaplastic thyroid cancer CRISPRi knockdown

Evidence 4: HOXD4 Skeletal Phenotype Is Specifically Rescued by Dietary Folate — A Gene-Environment Interaction Not Demonstrated for Other Group 4 Paralogs

HOXD4 transgenic mice develop severe cartilage defects due to delayed cartilage maturation, a phenotype also observed in Hoxc8 transgenics [1]. However, dietary supplementation with the essential micronutrient folate specifically rescues skeletal development in Hoxd4 transgenic mice—skeletons from folate-supplemented Hoxd4 transgenic embryos exhibit restored Alcian Blue staining in rib and vertebral cartilage [2]. This folate-rescuable phenotype represents, to the authors' knowledge, the first demonstration of nutritional modulation of a Hox gene-controlled phenotype, establishing a gene-environment interaction unique to HOXD4 among characterized Hox genes [2]. Importantly, although both Hoxd4 and Hoxc8 transgenes produce overexpression in primary chondrocytes, quantitative RT-PCR analysis found no significant differences in folate pathway gene expression levels between transgenic and littermate control chondrocytes [3], suggesting that the folate rescue mechanism operates downstream of or in parallel to folate pathway gene transcription, and is specific to the HOXD4-driven phenotype rather than a generic Hox overexpression effect. Comparable folate-rescue data have not been reported for HOXA4, HOXB4, or HOXC4 transgenic or mutant models.

Gene-environment interaction Folate metabolism Skeletal development

Evidence 5: Triple Paralog Mutant (Hoxa4/Hoxb4/Hoxd4) Is Neonatal Lethal with Dose-Dependent Vertebral Transformation — Unique Genetic Interaction Profile

Compound mutant analysis of paralog group 4 Hox genes demonstrates a dose-dependent escalation of phenotype severity that is unique to this gene combination [1]. Single Hoxd4 mutants show variably penetrant, partial homeotic transformations of vertebrae at their anterior limits of expression [1]. Double mutant combinations (Hoxa4/Hoxd4, Hoxb4/Hoxd4, Hoxa4/Hoxb4) produce more complete transformations with greater penetrance, including a nearly complete transformation of C2 toward C1 morphology in the Hoxb4/Hoxd4 double mutant [1]. The triple mutant (Hoxa4/Hoxb4/Hoxd4) is lethal after birth for unknown reasons, and exhibits a dose-dependent increase in the number of vertebrae transformed to a first cervical vertebra identity, encompassing C2 through C5 [1]. Fifty percent of Hoxb4 single mutants die after birth, and all combined double mutants containing Hoxb4 die after birth [2]. This reveals that HOXD4 contributes a unique, non-redundant component to the combinatorial Hox code for cervical vertebral specification—its removal in combination with other group 4 paralogs unmasks requirements in a larger anteroposterior domain than single mutant phenotypes reveal [1]. The dose-dependent transformation of C2–C5 to C1 identity in the triple mutant is a phenotype severity not observed with any single paralog group 4 gene deletion, nor with paralog group 3 (Hoxa3/Hoxd3) double mutants, which show deletion rather than transformation of a cervical vertebra [1].

Functional redundancy Dose-dependent phenotype Vertebral patterning

Evidence 6: HOXD4 Cooperates with PBX1A via Deformed-Group-Specific YPWMK Pentapeptide — Interaction Specificity Distinguishing It from Abd-B Class HOX Proteins Including HOXD10

HOXD4 belongs to the Deformed subfamily of Antp-class homeobox proteins and mediates cooperative DNA binding with the PBX1A cofactor through a conserved YPWMK pentapeptide motif (residues 133–138 in the human protein) located N-terminal to the homeodomain [1]. This cooperative interaction is subfamily-specific: Phelan et al. (1995) demonstrated that PBX1A participates in cooperative DNA binding with HOXA1 and the Deformed group protein HOXD4, but three Abdominal-B (Abd-B) class HOX proteins failed to cooperate with PBX1A [1]. This is directly relevant to CAS-based misidentification: HOXD10 (the protein assigned CAS 145420-66-2) belongs to the Abd-B homeobox family, not the Deformed subfamily, and therefore possesses distinct PBX interaction properties [2]. HOXD4 binds DNA cooperatively with PBX1A to the consensus sequence 5'-TGATTGAT-3' and, together with HOXA5, HOXB7, HOXB8, and HOXC8, binds the sequence 5'-ATCAATCAA-3' [3]. The N-terminal arm residues 2 and 3 of HOXD4 confer monomeric DNA-binding specificity that distinguishes it from HOXA1 in binding to the 5'-TNAT-3' core motif, though these residue-level specificity differences are masked in the PBX heterodimer context [4]. Furthermore, HOXD4 forms heterotrimers with MEIS1 and PBX1, while HOXD9 and HOXD10 (Abd-B class) cooperate with PBX1A only on a TTAT site, not TAAT [4].

PBX cofactor interaction DNA binding cooperativity Deformed subfamily

HOX4D Protein (HOXD4) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Scenario 1: Procurement Identity Verification — Resolving HOXD4 vs. HOXD10 CAS Number Ambiguity Before Ordering

Prior to procurement, confirm that the requested product matches UniProt accession P09016 (HOXD4, 255 amino acids, Deformed subfamily, homeodomain residues 154–213) rather than UniProt P28358 (HOXD10, Abd-B class), as CAS 145420-66-2 officially maps to HOXD10 per MeSH authority control [1]. Request the vendor to provide the UniProt accession number and amino acid sequence for verification. HOXD4-specific identity can be confirmed by the presence of the YPWMK pentapeptide motif (residues 133–138) and proline-rich composition (12.9% proline, 9.4% serine) [2]. This verification step is essential for any experimental workflow involving PBX cooperative binding, cervical vertebral patterning, or anaplastic thyroid cancer biomarker studies where HOXD4-specific functions are required [3].

Scenario 2: Anaplastic Thyroid Cancer Biomarker Development and Drug Target Validation

HOXD4 is uniquely qualified for ATC-focused biomarker panels and therapeutic target screening based on its 23-fold upregulation in ATC cell line T238 versus normal thyroid epithelium, significant survival stratification (HR 3.08, logrank P=0.019), and validated functional effects upon CRISPRi knockdown (36–59% proliferation reduction, 62–72% migration reduction, 40–51% invasion reduction across two ATC cell lines) [1]. No other HOX family member has been demonstrated to function as a putative carcinogenic driver with this quantitative effect size in ATC. Researchers developing HOXD4-targeted siRNA, shRNA, or CRISPRi tools for ATC should use the HOXD4-specific sequence (NM_014621, 255 aa) and validate knockdown with primers spanning the homeodomain-coding region (nucleotides corresponding to residues 154–213) to avoid cross-reactivity with HOXD10 or other HOXD cluster members [1][2].

Scenario 3: Cervical Vertebral Patterning and Gene-Environment Interaction Studies

For studies of anterior-posterior axial patterning, HOXD4 is the appropriate reagent because its deletion produces rostral-boundary homeotic transformations (C2→C1; 33% penetrance in single mutants) that are anatomically distinct from HOXC4 deletion (first thoracic segment transformations) [1][2]. Additionally, HOXD4 transgenic mice represent the only validated model for folate-rescuable Hox-gene-controlled skeletal phenotypes, making HOXD4 the required transgene for gene-environment interaction screens involving one-carbon metabolism and skeletal development [3]. Investigators generating compound mutants should account for the neonatal lethality of Hoxa4/Hoxb4/Hoxd4 triple mutants and the dose-dependent C2–C5→C1 transformation spectrum when designing breeding strategies and phenotypic scoring protocols [4].

Scenario 4: PBX-HOX Cooperative DNA Binding and Transcriptional Regulatory Complex Reconstitution

For in vitro reconstitution of HOX-PBX-DNA ternary complexes, HOXD4 (Deformed subfamily) must be used rather than Abd-B class HOX proteins such as HOXD10, as three Abd-B class HOX proteins tested failed to cooperate with PBX1A in DNA binding [1]. HOXD4-PBX1A heterodimers recognize the consensus 5'-TGATTGAT-3' sequence, while HOXD4 also participates in cooperative binding to 5'-ATCAATCAA-3' with HOXA5, HOXB7, HOXB8, and HOXC8 [2]. EMSA-based quality control of recombinant HOXD4 should verify PBX1A-dependent enhancement of DNA binding to these target sequences. For studies of monomeric HOX binding specificity, N-terminal arm residues 2 and 3 of HOXD4 confer distinct DNA recognition properties compared to HOXA1 at the 5'-TNAT-3' core—a differentiation that should be considered when interpreting binding site selection data [3].

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